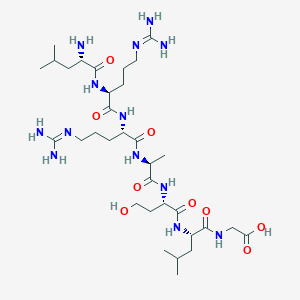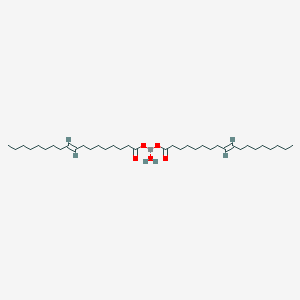
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane is a chiral organic compound with a cyclohexane ring structure. This compound is characterized by the presence of an ethoxy group at the 3rd position and three methyl groups at the 1st and 5th positions. The stereochemistry of the compound is defined by the (3r,5s) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane can be achieved through various synthetic routes. One common method involves the alkylation of a cyclohexanone derivative with an ethyl halide in the presence of a strong base, followed by the introduction of methyl groups through a series of Grignard reactions. The reaction conditions typically involve the use of anhydrous solvents and low temperatures to ensure high stereoselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can serve as a model substrate in enzymatic studies to understand stereoselective transformations.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific stereochemical properties.
Mecanismo De Acción
The mechanism of action of (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane involves its interaction with molecular targets through stereospecific binding. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards enzymes or receptors. The pathways involved may include enzymatic catalysis, receptor activation, or inhibition, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
(3r,5s)-3-Methoxy-1,1,5-trimethylcyclohexane: Similar structure with a methoxy group instead of an ethoxy group.
(3r,5s)-3-Ethoxy-1,1,4-trimethylcyclohexane: Similar structure with a different position of one methyl group.
(3r,5s)-3-Ethoxy-1,1,5-trimethylcyclopentane: Similar structure with a cyclopentane ring instead of a cyclohexane ring.
Uniqueness
The uniqueness of (3r,5s)-3-Ethoxy-1,1,5-trimethylcyclohexane lies in its specific stereochemistry and the presence of an ethoxy group, which imparts distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
24691-17-6 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(3R,5S)-3-ethoxy-1,1,5-trimethylcyclohexane |
InChI |
InChI=1S/C11H22O/c1-5-12-10-6-9(2)7-11(3,4)8-10/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |
Clave InChI |
JVBNHJDWWBSWLE-NXEZZACHSA-N |
SMILES isomérico |
CCO[C@@H]1C[C@H](CC(C1)(C)C)C |
SMILES canónico |
CCOC1CC(CC(C1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-(4-Methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13745194.png)
![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)


